2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one
Overview
Description
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is an organic compound that has gained significant attention due to its potential. It is a part of the trifluoromethyl group-containing compounds which are found in many FDA-approved drugs .
Synthesis Analysis
The synthesis of trifluoromethyl group-containing compounds like 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one often involves metal-catalyzed procedures . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of these compounds . Trifluoromethylation of carbon-centered radical intermediates is a common method used .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is characterized by the presence of a trifluoromethyl group and a quinolin-8-yl group attached to an ethan-1-one group .Scientific Research Applications
- Fluorinated quinolines have been used in the synthesis of various drugs . For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs . Fluorinated quinolines have also found application in the synthesis of antidepressant molecules .
- The methods of application involve various synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- The outcomes of these applications have led to the development of drugs with enhanced biological activity .
Medicinal Chemistry
Agriculture
Liquid Crystals
- Quinolin-2-ones and their derivatives are important starting materials for drugs . They have different applications and are used as reagents in organic synthesis .
- The synthesis of quinolin-2-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- These reactions have aroused great interest and gave us a clear direction for future research .
- Fluorinated quinolines have found application in material science . They are used in the production of cyanine dyes .
Drug Discovery
Material Science
Organic Synthesis
properties
IUPAC Name |
2,2,2-trifluoro-1-quinolin-8-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCLHCXEHKBFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C(F)(F)F)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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